molecular formula C8H10ClFN2 B13046446 1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine

1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine

Cat. No.: B13046446
M. Wt: 188.63 g/mol
InChI Key: FDGXDKTWIWJREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine is a chemical compound with the molecular formula C8H10ClFN2 and a molecular weight of 188.63 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to an ethane-1,2-diamine moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the electrocatalytic 1,2-diamination of alkenes. This process uses an organic redox catalyst and electricity to introduce two amino groups across an alkene feedstock . The reaction is scalable and does not require transition metal catalysts or oxidizing reagents, making it environmentally friendly and cost-effective.

Chemical Reactions Analysis

1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity and selectivity towards these targets. The ethane-1,2-diamine moiety can form hydrogen bonds and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:

    This compound: This compound has similar structural features but may differ in its reactivity and applications.

    This compound: Another similar compound with potential differences in its chemical properties and biological activities.

The uniqueness of this compound lies in its specific combination of chloro and fluoro substituents, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

1-(5-chloro-2-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10ClFN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2

InChI Key

FDGXDKTWIWJREK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CN)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.